N-benzyl-4-isopropylbenzamide
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Overview
Description
N-benzyl-4-isopropylbenzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a propan-2-yl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-isopropylbenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Another method involves the Friedel–Crafts acylation of activated benzene rings in the presence of polyphosphoric acid . This reaction is typically performed with carboxylic acid chlorides or anhydrides, and it provides aromatic ketones in good yields.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-isopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamines and benzyl alcohols.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-benzyl-4-isopropylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-4-isopropylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and thereby exerting hypoglycemic effects.
Comparison with Similar Compounds
N-benzyl-4-isopropylbenzamide can be compared with other benzamide derivatives, such as:
N-benzimidazol-2yl benzamide: Known for its allosteric activation of glucokinase and potential antidiabetic effects.
N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: Exhibits spasmolytic activity and forms coordination compounds with metals like copper.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19NO |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-benzyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-13(2)15-8-10-16(11-9-15)17(19)18-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
InChI Key |
ZNUYJGXLVGIPMH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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